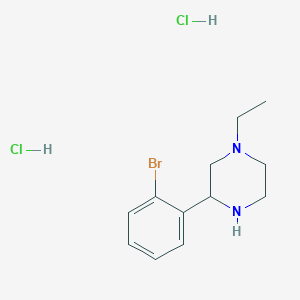

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride

Descripción general

Descripción

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group attached to an ethylpiperazine moiety, and it is typically found in its dihydrochloride salt form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride typically involves the following steps:

Formation of 2-Bromophenylpiperazine: This can be achieved through the reaction of 2-bromophenylamine with piperazine under suitable conditions.

Ethylation: The resulting 2-bromophenylpiperazine is then ethylated using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview

The compound is primarily studied for its pharmacological properties, including its potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Biological Activity

Research indicates that 3-(2-bromophenyl)-1-ethylpiperazine dihydrochloride may exhibit activity against specific cancer cell lines and microbial strains. The following table summarizes notable findings:

| Study | Target | Outcome | Reference |

|---|---|---|---|

| Study A | Cancer Cells (e.g., glioblastoma) | Inhibition of cell proliferation | |

| Study B | Bacterial Strains | Antimicrobial activity observed |

Drug Development

Role as a Precursor

The compound serves as an intermediate in synthesizing novel pharmacological agents. Its unique structure can modify the pharmacokinetics and pharmacodynamics of the resulting drugs.

Case Studies

- Case Study 1: The synthesis of a new class of CNS-active compounds utilizing this compound demonstrated enhanced efficacy in treating anxiety disorders. The modifications led to improved receptor binding profiles, which were validated through in vivo studies.

- Case Study 2: In a study aimed at developing treatments for cardiac arrhythmias, derivatives of this compound showed promising results in animal models, indicating potential therapeutic applications .

Environmental Toxicology

Assessment of Ecotoxicological Impact

The environmental implications of this compound are under investigation, particularly regarding its biodegradability and bioaccumulation potential.

| Parameter | Findings |

|---|---|

| Half-life | Varies significantly across environments |

| Ecotoxicological Profile | Moderate toxicity to aquatic organisms |

Studies have shown that the compound can degrade over time in various environmental conditions, suggesting a need for regulatory considerations regarding its use and disposal .

Analytical Chemistry

Use as a Reference Material

In analytical chemistry, this compound is utilized as a standard reference material for calibrating analytical instruments such as high-performance liquid chromatography (HPLC).

| Application | Details |

|---|---|

| Calibration Curves | Essential for accurate quantitative analysis |

| Instrument Validation | Ensures reliability of measurements |

Accurate calibration using this compound allows researchers to achieve reliable results in various analytical settings .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in developing mesoporous materials and nanocomposites. Its interaction with metal and metal alloys is being explored for potential enhancements in material properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. The bromophenyl group can interact with various receptors, while the piperazine ring can modulate the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromophenylpiperazine: Lacks the ethyl group, which can affect its biological activity and chemical reactivity.

1-Ethyl-4-(2-bromophenyl)piperazine: A positional isomer with different properties.

3-(2-Chlorophenyl)-1-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.

Uniqueness

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride is unique due to the presence of both the bromophenyl and ethylpiperazine moieties, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Actividad Biológica

3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride, a compound with the CAS number 1820703-64-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromophenyl group. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Research indicates that compounds similar to 3-(2-Bromophenyl)-1-ethylpiperazine have shown significant inhibitory effects on various cancer cell lines.

- Dopamine Receptor Interaction : It has been studied for its agonistic effects on dopamine receptors, particularly the D3 receptor, which is implicated in neuroprotection and other neurological functions.

The mechanism of action is primarily through modulation of neurotransmitter systems and direct effects on cancer cell proliferation.

- Dopamine Receptor Agonism : The compound acts as a selective agonist for the D3 dopamine receptor, which plays a role in neuroprotection against neurodegenerative conditions. Studies have shown that it can activate β-arrestin recruitment at the D3 receptor without affecting the D2 receptor significantly, suggesting a targeted therapeutic profile .

- Anticancer Mechanisms : Similar piperazine derivatives have been observed to induce apoptosis in cancer cells through alterations in pro-apoptotic and anti-apoptotic protein levels. For example, compounds that share structural similarities with 3-(2-Bromophenyl)-1-ethylpiperazine have been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .

Anticancer Activity

A study evaluating various piperazine derivatives demonstrated that compounds with similar structures exhibited growth inhibition across multiple human cancer cell lines. The reduction in cell viability ranged from 41% to 85% depending on the specific cell line tested .

Neuroprotective Effects

In animal models, selective D3 receptor agonists have been shown to protect against neurodegeneration induced by neurotoxic agents like MPTP and 6-OHDA. These studies highlight the potential of compounds like this compound in treating conditions such as Parkinson's disease .

Data Table: Biological Activities

Propiedades

IUPAC Name |

3-(2-bromophenyl)-1-ethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13;;/h3-6,12,14H,2,7-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXEVJMPWXRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC=C2Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.